N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide

Description

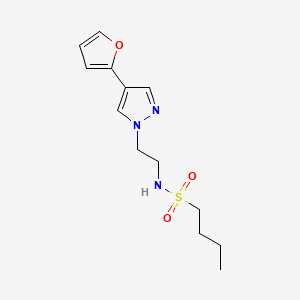

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is a sulfonamide derivative featuring a pyrazole-furan hybrid scaffold. The molecule comprises a butane sulfonamide group linked via an ethyl chain to a pyrazole ring substituted at the 4-position with a furan-2-yl moiety. This structure combines the sulfonamide pharmacophore—a common motif in enzyme inhibitors and bioactive molecules—with heterocyclic aromatic systems (pyrazole and furan), which are known to enhance binding interactions and metabolic stability.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3S/c1-2-3-9-20(17,18)15-6-7-16-11-12(10-14-16)13-5-4-8-19-13/h4-5,8,10-11,15H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHUVTWIVYYTIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, with a suitable furan derivative.

Introduction of the Sulfonamide Group: The sulfonamide group is usually introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The furan and pyrazole rings can interact with the active site of the target molecule, while the sulfonamide group can enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide with structurally related sulfonamide and heterocyclic derivatives, focusing on molecular features, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

*Calculated based on constituent groups: furan (C₄H₄O, 68.08), pyrazole (C₃H₄N₂, 68.08), ethyl (C₂H₄, 28.05), butane sulfonamide (C₄H₁₁NO₂S, 139.19).

Key Observations:

Structural Diversity: The target compound employs a furan-pyrazole core, distinguishing it from analogs like the fluorinated pyrazolopyrimidine-sulfonamide hybrid in or the triazole-benzamide in . The sulfonamide group in the target is attached to a butane chain, which may increase hydrophobicity relative to shorter-chain analogs (e.g., methyl or ethyl sulfonamides). This could influence membrane permeability and pharmacokinetics.

Synthetic Routes :

- The target’s synthesis likely involves coupling a pyrazole-furan intermediate with butane sulfonamide, possibly via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki reaction, as seen in using boronic acids).

- In contrast, the triazole-benzamide in was synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), achieving a 50% yield. The lower yield (28%) for the pyrazolopyrimidine-sulfonamide in highlights challenges in multi-step heterocyclic syntheses.

Physicochemical Properties: The melting point of the fluorinated compound in (175–178°C) suggests higher crystallinity and stability compared to the target, though the latter’s melting point is unreported.

Biological Relevance: Sulfonamides are known for their role in targeting enzymes like carbonic anhydrases and kinases. The pyrazole-furan system in the target may mimic ATP-binding motifs in kinases, akin to pyrazolopyrimidine-based inhibitors in . The absence of fluorine in the target may reduce metabolic stability compared to fluorinated analogs but could improve solubility due to decreased lipophilicity.

Research Findings and Limitations

- Gaps in Data : Direct biological or crystallographic data for the target compound are absent in the evidence. Structural comparisons rely on inferred properties from analogs.

- Synthesis Optimization : The target’s synthetic yield remains unreported, but lessons from and suggest that catalyst selection (e.g., Pd for cross-coupling or Cu for click chemistry) critically impacts efficiency.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)butane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a sulfonamide functional group. These structural components contribute to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉N₅O₃S |

| Molecular Weight | 349.4 g/mol |

| CAS Number | 2034352-36-6 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : Synthesized through the reaction of hydrazine with a 1,3-diketone.

- Attachment of the Furan Ring : Introduced via coupling reactions such as Suzuki or Heck coupling.

- Introduction of the Sulfonamide Group : Achieved by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The furan and pyrazole rings can effectively bind to active sites on target molecules, while the sulfonamide group enhances binding affinity through hydrogen bonding or electrostatic interactions. This mechanism positions it as a potential inhibitor for various biological pathways.

Anticancer Properties

Recent studies have indicated that compounds containing furan and pyrazole rings often exhibit significant anticancer activities. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Xia et al. (2022) | A549 | 49.85 |

| Fan et al. (2022) | NCI-H460 | Not specified |

Anti-inflammatory Activity

The presence of the pyrazole moiety is significant in imparting anti-inflammatory properties to the compound. Research has highlighted that similar pyrazole derivatives can modulate inflammatory responses, making them candidates for further development in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with other sulfonamide compounds that exhibit similar biological activities:

| Compound | Biological Activity |

|---|---|

| N-(4-{4-cyano-2-[(furan-2-yl)methylidene]-5-oxo... | Antitumor |

| N-(2,2-di(furan-2-yl)ethyl)butane-1-sulfonamide | Antimicrobial |

This comparison highlights the unique structural features of this compound that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have utilized computational methods to predict the biological activity of this compound. These studies suggest that its unique structural attributes could lead to novel therapeutic applications:

- Computational Predictions : Tools such as molecular docking simulations have been employed to assess binding affinities with various targets.

- Experimental Validation : In vitro studies have confirmed significant interactions with key enzymes involved in metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.